molecular formula C33H35N3O7S2 B8068677 FAS-IN-1 Tosylate

FAS-IN-1 Tosylate

Cat. No.: B8068677
M. Wt: 649.8 g/mol
InChI Key: KCCMVJUNHJQOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FAS-IN-1 (Tosylate): is a potent inhibitor of fatty acid synthase, an enzyme crucial for the synthesis of fatty acids. This compound has shown significant potential in scientific research due to its ability to inhibit fatty acid synthase with an IC50 value of 10 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FAS-IN-1 (Tosylate) typically involves the reaction of a precursor molecule with p-toluenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for FAS-IN-1 (Tosylate) are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: FAS-IN-1 (Tosylate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol .

Mechanism of Action

FAS-IN-1 (Tosylate) exerts its effects by binding to the active site of fatty acid synthase, thereby inhibiting its enzymatic activity. This inhibition disrupts the synthesis of fatty acids, leading to a decrease in cellular lipid levels. The compound targets multiple domains of fatty acid synthase, including the ketoacyl synthase and enoyl reductase domains .

Properties

IUPAC Name

4-cyclopropyl-9-(4-quinolin-7-ylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S.C7H8O3S/c30-25-17-33-26(18-29(25)22-7-8-22)11-14-28(15-12-26)34(31,32)23-9-5-19(6-10-23)21-4-3-20-2-1-13-27-24(20)16-21;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-10,13,16,22H,7-8,11-12,14-15,17-18H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCMVJUNHJQOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1N2CC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC6=C(C=CC=N6)C=C5)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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